molecular formula C18H19NO3S B6173821 benzyl N-[2-(acetylsulfanyl)-2-phenylethyl]carbamate CAS No. 678166-60-4

benzyl N-[2-(acetylsulfanyl)-2-phenylethyl]carbamate

Cat. No. B6173821
CAS RN: 678166-60-4
M. Wt: 329.4
InChI Key:
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Description

Benzyl N-[2-(acetylsulfanyl)-2-phenylethyl]carbamate (BASPC) is an organosulfur compound with a wide range of applications in chemical synthesis, scientific research, and drug development. BASPC is a versatile chemical that can be used to form a variety of compounds with different properties and functions.

Scientific Research Applications

Benzyl N-[2-(acetylsulfanyl)-2-phenylethyl]carbamate has many applications in scientific research, including as a catalyst in organic synthesis, as a reagent in analytical chemistry, and as a ligand in coordination chemistry. In organic synthesis, benzyl N-[2-(acetylsulfanyl)-2-phenylethyl]carbamate can be used to form a variety of compounds with different properties and functions. In analytical chemistry, benzyl N-[2-(acetylsulfanyl)-2-phenylethyl]carbamate can be used as a reagent to detect the presence of various compounds. In coordination chemistry, benzyl N-[2-(acetylsulfanyl)-2-phenylethyl]carbamate can be used as a ligand to coordinate with metal ions.

Mechanism of Action

The mechanism of action of benzyl N-[2-(acetylsulfanyl)-2-phenylethyl]carbamate is not yet fully understood. However, some studies suggest that benzyl N-[2-(acetylsulfanyl)-2-phenylethyl]carbamate may act as an inhibitor of enzymes involved in the metabolism of other compounds. benzyl N-[2-(acetylsulfanyl)-2-phenylethyl]carbamate may also act as a substrate for certain enzymes, allowing for the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of benzyl N-[2-(acetylsulfanyl)-2-phenylethyl]carbamate are not yet fully understood. However, some studies suggest that benzyl N-[2-(acetylsulfanyl)-2-phenylethyl]carbamate may have anti-inflammatory and antioxidant properties. benzyl N-[2-(acetylsulfanyl)-2-phenylethyl]carbamate may also have cytotoxic effects, which could be useful in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

The main advantage of benzyl N-[2-(acetylsulfanyl)-2-phenylethyl]carbamate for lab experiments is its versatility. benzyl N-[2-(acetylsulfanyl)-2-phenylethyl]carbamate can be used to form a variety of compounds with different properties and functions, making it a useful tool for a wide range of experiments. The main limitation of benzyl N-[2-(acetylsulfanyl)-2-phenylethyl]carbamate is its toxicity. benzyl N-[2-(acetylsulfanyl)-2-phenylethyl]carbamate is a toxic compound and should be handled with care in the laboratory.

Future Directions

Some potential future directions for benzyl N-[2-(acetylsulfanyl)-2-phenylethyl]carbamate include further research into its mechanism of action and biochemical and physiological effects, as well as its potential applications in drug development. Additionally, benzyl N-[2-(acetylsulfanyl)-2-phenylethyl]carbamate could be used in the synthesis of more complex compounds, such as polymers and dendrimers. Finally, benzyl N-[2-(acetylsulfanyl)-2-phenylethyl]carbamate could be used as a reagent in analytical chemistry to detect the presence of various compounds.

Synthesis Methods

Benzyl N-[2-(acetylsulfanyl)-2-phenylethyl]carbamate can be synthesized using a variety of methods, including the reaction of benzyl bromide and 2-acetyl-2-phenylethyl isocyanate, the reaction of benzyl bromide and 2-acetyl-2-phenylethyl isothiocyanate, and the reaction of benzyl bromide and 2-acetyl-2-phenylethyl sulfonate. All of these methods involve the addition of a nucleophile to an activated benzyl bromide molecule, followed by a dehydration step to form the desired benzyl N-[2-(acetylsulfanyl)-2-phenylethyl]carbamate product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for benzyl N-[2-(acetylsulfanyl)-2-phenylethyl]carbamate involves the reaction of benzyl chloroformate with N-[2-(acetylsulfanyl)-2-phenylethyl]amine in the presence of a base to form the desired product.", "Starting Materials": [ "Benzyl chloroformate", "N-[2-(acetylsulfanyl)-2-phenylethyl]amine", "Base (e.g. triethylamine)" ], "Reaction": [ "Add N-[2-(acetylsulfanyl)-2-phenylethyl]amine to a solution of benzyl chloroformate in anhydrous dichloromethane.", "Add a base (e.g. triethylamine) to the reaction mixture to facilitate the reaction.", "Stir the reaction mixture at room temperature for several hours.", "Extract the product with dichloromethane and wash with water.", "Dry the organic layer with anhydrous sodium sulfate.", "Concentrate the solution under reduced pressure to obtain the desired product." ] }

CAS RN

678166-60-4

Product Name

benzyl N-[2-(acetylsulfanyl)-2-phenylethyl]carbamate

Molecular Formula

C18H19NO3S

Molecular Weight

329.4

Purity

95

Origin of Product

United States

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